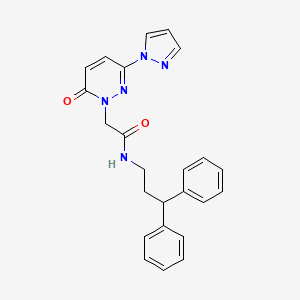

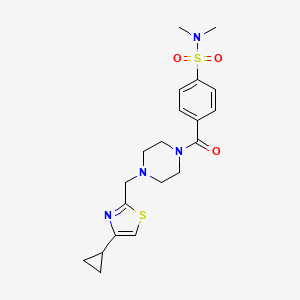

![molecular formula C13H11N3O2S B2496194 N-(4,6-dimetilbenzo[d]tiazol-2-il)isoxazol-5-carboxamida CAS No. 919860-32-5](/img/structure/B2496194.png)

N-(4,6-dimetilbenzo[d]tiazol-2-il)isoxazol-5-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. In

Aplicaciones Científicas De Investigación

Actividad antioxidante

Los derivados de tiazol, incluido el compuesto en cuestión, han demostrado poseer propiedades antioxidantes . Esto los convierte en potencialmente útiles en el tratamiento de enfermedades causadas por el estrés oxidativo, como los trastornos neurodegenerativos y las enfermedades cardiovasculares.

Actividad analgésica y antiinflamatoria

Se ha informado que los compuestos de tiazol poseen propiedades analgésicas y antiinflamatorias . Esto sugiere aplicaciones potenciales en el tratamiento del dolor y las afecciones relacionadas con la inflamación.

Actividad antimicrobiana y antifúngica

Los derivados de tiazol han mostrado actividades antimicrobianas y antifúngicas . Esto indica su uso potencial en el desarrollo de nuevos agentes antimicrobianos y antifúngicos.

Actividad antiviral

Algunos compuestos de tiazol han demostrado propiedades antivirales . Esto sugiere aplicaciones potenciales en el desarrollo de fármacos antivirales.

Actividad diurética

Los derivados de tiazol se han asociado con la actividad diurética . Esto podría hacerlos útiles en el tratamiento de afecciones como la hipertensión y el edema.

Actividad anticonvulsiva y neuroprotectora

Los compuestos de tiazol han mostrado efectos anticonvulsivos y neuroprotectores . Esto indica su uso potencial en el tratamiento de trastornos neurológicos como la epilepsia.

Actividad antitumoral y citotóxica

Los derivados de tiazol han demostrado actividades antitumorales y citotóxicas . Esto sugiere su uso potencial en el tratamiento del cáncer.

Actividad herbicida

Algunos compuestos de tiazol han mostrado actividades herbicidas de moderadas a buenas . Esto indica su uso potencial en el desarrollo de nuevos herbicidas.

Mecanismo De Acción

The mechanism of action of thiazole derivatives can vary greatly depending on the specific compound. Some thiazole derivatives have been found to have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

Análisis Bioquímico

Biochemical Properties

N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins . By inhibiting COX-2, N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide can reduce inflammation and pain. Additionally, this compound interacts with various proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses.

Cellular Effects

N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide exerts various effects on different cell types and cellular processes. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell death through apoptosis . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and survival . Furthermore, N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide involves its binding interactions with biomolecules. This compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . Additionally, N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide can interact with other enzymes and proteins, leading to their inhibition or activation. These interactions result in changes in gene expression, which can alter cellular processes and responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that prolonged exposure to N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide can lead to sustained inhibition of COX-2 activity and persistent anti-inflammatory effects . The compound’s effects on cellular function may diminish over time due to adaptive cellular responses.

Dosage Effects in Animal Models

In animal models, the effects of N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide vary with different dosages. At low doses, this compound exhibits anti-inflammatory and analgesic effects without significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and liver toxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be excreted from the body . Additionally, N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is transported and distributed through interactions with transporters and binding proteins. This compound can bind to plasma proteins, facilitating its distribution throughout the body . Additionally, N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide can interact with specific transporters that mediate its uptake into cells, influencing its localization and accumulation within different tissues .

Subcellular Localization

The subcellular localization of N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects . The localization of N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide can impact its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .

Propiedades

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S/c1-7-5-8(2)11-10(6-7)19-13(15-11)16-12(17)9-3-4-14-18-9/h3-6H,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXLDOJRSMWSSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=NO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

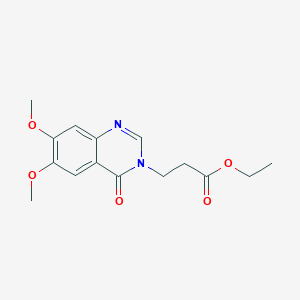

![2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B2496113.png)

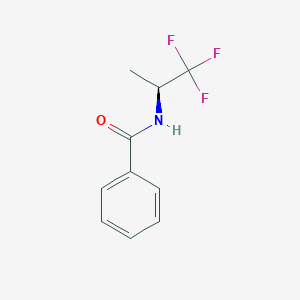

![N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2496115.png)

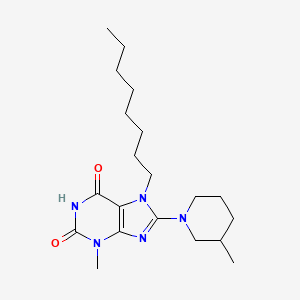

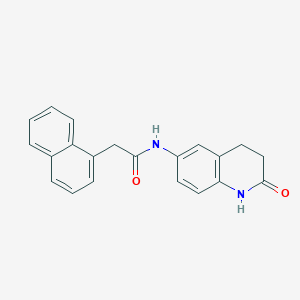

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzamide](/img/structure/B2496117.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2496119.png)

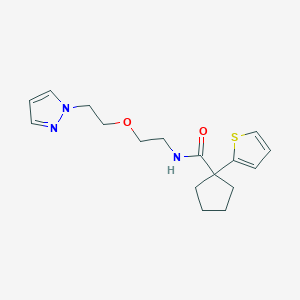

![Methyl 4-(4-(thiazol-2-yloxy)-[1,4'-bipiperidine]-1'-carbonyl)benzoate](/img/structure/B2496126.png)

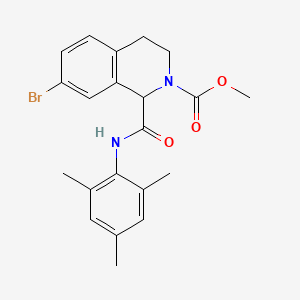

![Ethyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2496132.png)